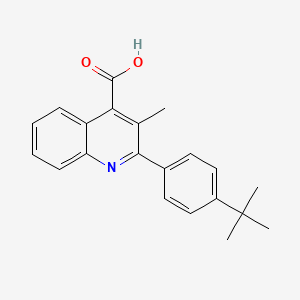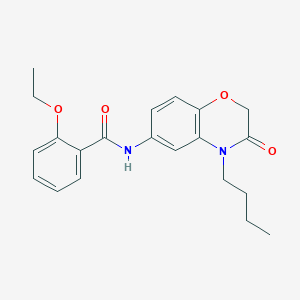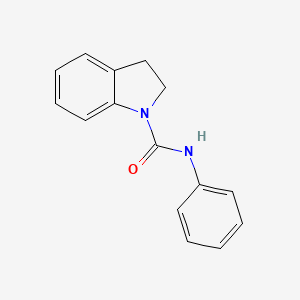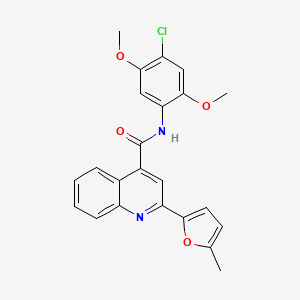
3-(1-(2,5-Dimethylphenyl)-3-ethyl-5-hydroxy-1H-pyrazol-4-yl)-4-(4-methylpiperidin-1-yl)-1-propyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[1-(2,5-DIMETHYLPHENYL)-3-ETHYL-5-HYDROXY-1H-PYRAZOL-4-YL]-4-(4-METHYLPIPERIDIN-1-YL)-1-PROPYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE” is a complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the pyrrole ring. Each step requires specific reagents and conditions:
Formation of the Pyrazole Ring: This might involve the reaction of a hydrazine derivative with a diketone under acidic or basic conditions.
Formation of the Piperidine Ring: This could be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Formation of the Pyrrole Ring: This might involve the reaction of an amine with a diketone or a similar compound under acidic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[1-(2,5-DIMETHYLPHENYL)-3-ETHYL-5-HYDROXY-1H-PYRAZOL-4-YL]-4-(4-METHYLPIPERIDIN-1-YL)-1-PROPYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: can be compared with other pyrazole, piperidine, and pyrrole derivatives.
Uniqueness
- The unique combination of functional groups and ring structures in this compound may confer specific properties that are not found in other similar compounds, such as enhanced biological activity or unique chemical reactivity.
Propiedades
Fórmula molecular |
C26H34N4O3 |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
3-[2-(2,5-dimethylphenyl)-5-ethyl-3-oxo-1H-pyrazol-4-yl]-4-(4-methylpiperidin-1-yl)-1-propylpyrrole-2,5-dione |
InChI |
InChI=1S/C26H34N4O3/c1-6-12-29-24(31)22(23(26(29)33)28-13-10-16(3)11-14-28)21-19(7-2)27-30(25(21)32)20-15-17(4)8-9-18(20)5/h8-9,15-16,27H,6-7,10-14H2,1-5H3 |
Clave InChI |
VYBBTCOFHJXRIY-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C(=C(C1=O)N2CCC(CC2)C)C3=C(NN(C3=O)C4=C(C=CC(=C4)C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]](/img/structure/B14952061.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952062.png)
![4-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B14952066.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952067.png)
![{1-[(4-fluorophenyl)methyl]-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d] pyridino[1,2-a]pyrimidin-3-yl)}-N-(3-methoxypropyl)carboxamide](/img/structure/B14952071.png)



![6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B14952112.png)

![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952126.png)
![N-(3,4-dichlorophenyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B14952127.png)
![7-Bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952129.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952139.png)
